Bis(trimethylsilyl)methane

Catalog No.
S749747
CAS No.
2117-28-4
M.F
C7H20Si2
M. Wt
160.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylsilyl)methane

CAS Number

2117-28-4

Product Name

Bis(trimethylsilyl)methane

IUPAC Name

trimethyl(trimethylsilylmethyl)silane

Molecular Formula

C7H20Si2

Molecular Weight

160.4 g/mol

InChI

InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3

InChI Key

GYIODRUWWNNGPI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C[Si](C)(C)C

Organic Synthesis:

  • Protecting Group: BTM serves as a protecting group for alcohols and amines. The trimethylsilyl (TMS) group can be readily attached to the hydroxyl (-OH) or amino (-NH2) group, rendering it unreactive during further reactions. This temporary masking allows for selective modification of other functional groups in the molecule. After the desired modifications, the TMS group can be easily removed to regenerate the original alcohol or amine [].
  • Silylation Reagent: BTM acts as a silylating agent, introducing the TMS group to various organic molecules. This process can enhance volatility and solubility of the modified molecules, facilitating their analysis techniques like gas chromatography (GC) and mass spectrometry (MS) [].

Material Science:

  • Precursor for Functional Materials: BTM serves as a precursor for the synthesis of various functional materials, including silicon-based polymers and organometallic compounds. These materials possess unique properties like electrical conductivity, thermal stability, and catalytic activity, making them valuable for applications in electronics, optoelectronics, and catalysis [].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Internal Standard: Due to its well-defined chemical shifts and peak resolution in the 1H and 13C NMR spectra, BTM is often used as an internal standard for referencing chemical shifts of other compounds in solution. This ensures accurate and consistent chemical shift assignments across different NMR experiments [].

Bis(trimethylsilyl)methane, with the chemical formula C7H20Si2C_7H_{20}Si_2, is an organosilicon compound characterized by two trimethylsilyl groups attached to a central methane carbon. This compound is notable for its unique structural features, which include a central carbon atom bonded to two silicon atoms, each of which is further bonded to three methyl groups. The presence of these bulky trimethylsilyl groups imparts distinctive physical and chemical properties, making bis(trimethylsilyl)methane a valuable compound in various chemical applications.

  • Protection: The bulky TMS group can protect a reactive site in a molecule from unwanted reactions [].
  • Increased solubility: TMS groups can enhance the solubility of organic molecules in organic solvents [].
  • Modulating electronic properties: The electron-donating nature of TMS can influence the electronic properties of a molecule, affecting its reactivity.

Citation:

  • Trimethylsilyl (TMS) Protection in Organic Synthesis
, particularly those involving halogens. For instance, it reacts with halogens such as chlorine, bromine, and iodine in carbon tetrachloride to form halogenated derivatives. These reactions can be represented as follows:

 Me3Si 2C+X2halogenated product\text{ Me}_3\text{Si }_2\text{C}+\text{X}_2\rightarrow \text{halogenated product}

where XX represents a halogen atom . Additionally, bis(trimethylsilyl)methane can undergo desilylation reactions when treated with strong acids or bases, leading to the formation of less substituted silanes or other functionalized products .

Several methods exist for synthesizing bis(trimethylsilyl)methane. One common approach involves the direct reaction of chlorotrimethylsilane with lithium methanide, resulting in the formation of bis(trimethylsilyl)methane. The reaction can be summarized as follows:

LiCH3+ClSi(CH3)3 Me3Si 2C+LiCl\text{LiCH}_3+\text{ClSi}(\text{CH}_3)_3\rightarrow \text{ Me}_3\text{Si }_2\text{C}+\text{LiCl}

Another method includes the coupling of trimethylsilyl chloride with a suitable silicon source under controlled conditions .

Bis(trimethylsilyl)methane finds applications primarily in organic synthesis and materials science. Its ability to introduce trimethylsilyl groups into organic molecules makes it an important reagent in protecting group chemistry, where it serves to shield reactive functional groups during synthetic transformations. Moreover, it is utilized in the preparation of siloxanes and other organosilicon materials used in coatings and sealants .

Interaction studies involving bis(trimethylsilyl)methane have focused on its reactivity with various functional groups. For example, it has been shown to react with acyl chlorides to form acylated products through silylation reactions . Additionally, research indicates that bis(trimethylsilyl)methane can engage in reversible reactions with carbon dioxide under specific conditions, highlighting its potential role in carbon capture technologies .

Several compounds are structurally similar to bis(trimethylsilyl)methane, including:

  • Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
  • Hexamethyldisiloxane: Contains two silicon atoms and six methyl groups but differs by having oxygen atoms between silicon atoms.
  • Dimethylsiloxane: A linear siloxane polymer that includes alternating silicon and oxygen atoms.

Comparison Table

CompoundStructure DescriptionUnique Features
Bis(trimethylsilyl)methaneTwo trimethylsilyl groups on a central carbonHigh steric bulk and reactivity
TrimethylsilaneOne silicon atom bonded to three methyl groupsSimpler structure, less steric hindrance
HexamethyldisiloxaneTwo silicon atoms connected by oxygenUsed in silicone polymers
DimethylsiloxaneAlternating silicon and oxygen atomsLinear polymer structure

Bis(trimethylsilyl)methane stands out due to its dual trimethylsilyl functionality that enhances its utility in organic synthesis while providing unique steric properties not found in simpler silanes or siloxanes.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2117-28-4

Wikipedia

Bis(trimethylsilyl)methane

General Manufacturing Information

Silane, 1,1'-methylenebis[1,1,1-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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